1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-fluorophenyl)urea
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Overview
Description
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a synthetic compound with a complex structure that finds various applications in scientific research. This compound features a pyrimidine ring with multiple substitutions and a urea linkage attached to a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-fluorophenyl)urea typically involves multiple steps including:
Formation of the Pyrimidine Core: : The pyrimidine ring with specific substitutions (dimethylamino and methyl groups) can be synthesized via condensation reactions of corresponding reactants.
Linking of Ethylamine: : Attaching the ethylamine group to the pyrimidine structure through nucleophilic substitution.
Formation of the Urea Linkage: : This involves a reaction between the amine group and isocyanate to form the urea linkage.
Incorporation of the Fluorophenyl Group:
Industrial Production Methods
Large-scale production follows similar synthetic routes with optimizations for yield and purity, including the use of industrial-grade reagents and catalysts to facilitate each reaction step.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at the nitrogen atoms, potentially forming N-oxides. Reduction reactions may involve the dimethylamino group, converting it to primary or secondary amines.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or pyrimidine core, introducing various substituents.
Hydrolysis: : The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: : Halogenating agents, alkyl halides for nucleophilic substitution.
Hydrolysis: : Strong acids (HCl) or bases (NaOH).
Major Products
Oxidation: : N-oxides or hydroxylamines.
Reduction: : Primary amines.
Substitution: : Varied aromatic and pyrimidine derivatives.
Hydrolysis: : Amines and acids.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in pharmaceuticals and agrochemicals.
Biology: : Studied for its interactions with biological macromolecules like proteins and DNA.
Medicine: : Investigated for potential therapeutic effects, particularly in the design of drugs targeting specific biological pathways.
Industry: : Employed in the development of specialized materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: : This compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: : Its action might involve inhibition or activation of signaling pathways, affecting cellular processes such as apoptosis, proliferation, or metabolism.
Comparison with Similar Compounds
Comparison with other similar compounds highlights its uniqueness:
1-(2-((4-Aminopyrimidin-2-yl)amino)ethyl)-3-phenylurea: : Lacks the fluorophenyl group, affecting its reactivity and biological activity.
1-(2-((4-(Dimethylamino)pyrimidin-2-yl)amino)ethyl)-3-(4-fluorophenyl)urea: : Differs in the position of the fluorophenyl group, altering its physical and chemical properties.
List of Similar Compounds
1-(2-((4-Aminopyrimidin-2-yl)amino)ethyl)-3-phenylurea
1-(2-((4-(Dimethylamino)pyrimidin-2-yl)amino)ethyl)-3-(4-fluorophenyl)urea
This detailed analysis covers the fundamental aspects of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-fluorophenyl)urea. Hopefully, it provides a solid foundation for understanding this compound's importance and applications.
Properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O/c1-11-10-14(23(2)3)22-15(20-11)18-8-9-19-16(24)21-13-7-5-4-6-12(13)17/h4-7,10H,8-9H2,1-3H3,(H,18,20,22)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFMVRBIBSGBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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